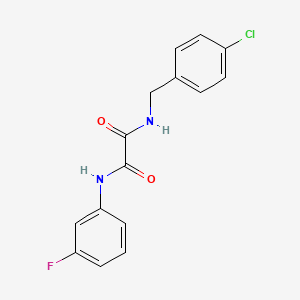
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating the transport of ions across cell membranes. CFTR(inh)-172 has been shown to inhibit the activity of CFTR, making it a potential therapeutic target for the treatment of cystic fibrosis.
作用机制
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 inhibits the activity of N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide by binding to a specific site on the protein. This binding prevents the opening of the chloride channel, thereby reducing the transport of ions across cell membranes.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 can inhibit the activity of N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide in a dose-dependent manner. In vivo studies have shown that N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 can reduce the transport of ions across cell membranes in animal models of cystic fibrosis.
实验室实验的优点和局限性
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 has a number of advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easy to synthesize and administer. Another advantage is that it has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. One limitation is that it may not be effective in all cases of cystic fibrosis, as there are many different mutations that can affect the activity of N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide.
未来方向
There are a number of future directions for research on N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172. One direction is to continue to study its potential therapeutic applications in the treatment of cystic fibrosis. Another direction is to investigate its potential as a tool for studying the role of N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide in other physiological processes. Additionally, there is a need for further research on the mechanism of action of N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172, as well as its potential side effects.
合成方法
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 can be synthesized using a variety of methods. One common method involves the reaction of 4-chlorobenzylamine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylenediamine to form N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172.
科学研究应用
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide gene, which encodes the N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide protein. N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 has been shown to inhibit the activity of N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide in vitro and in vivo, making it a potential therapeutic agent for the treatment of cystic fibrosis.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-11-6-4-10(5-7-11)9-18-14(20)15(21)19-13-3-1-2-12(17)8-13/h1-8H,9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIKZTMTDYGWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367524 |
Source


|
| Record name | N-[(4-chlorophenyl)methyl]-N'-(3-fluorophenyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N'-(3-fluorophenyl)oxamide | |
CAS RN |
6206-09-3 |
Source


|
| Record name | N-[(4-chlorophenyl)methyl]-N'-(3-fluorophenyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4935124.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935139.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4935147.png)
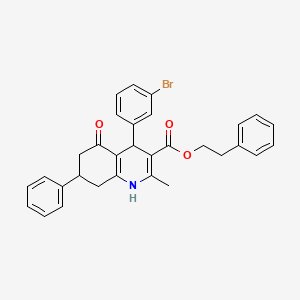
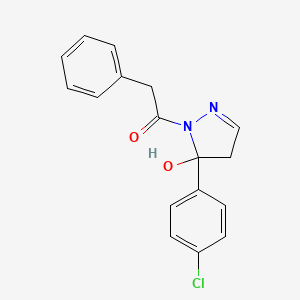
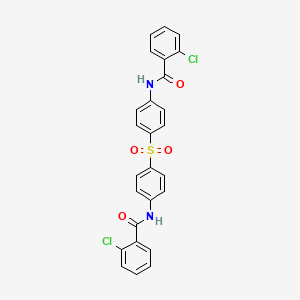

![2-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4935208.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B4935214.png)
![4-(2-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B4935219.png)
![3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4935223.png)
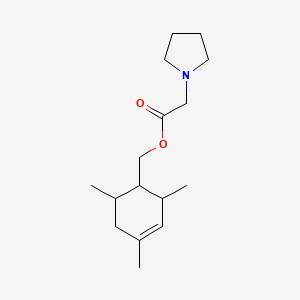
![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4935237.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B4935243.png)